molecular formula C27H30O6 B12371245 Sofalcone-d4

Sofalcone-d4

Cat. No.: B12371245
M. Wt: 454.5 g/mol
InChI Key: GFWRVVCDTLRWPK-RLUGQMJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Sofalcone-d4 involves the deuteration of Sofalcone. This process typically includes the incorporation of deuterium atoms into the molecular structure of Sofalcone. The synthetic routes and reaction conditions for producing this compound are proprietary and not widely published. it is known that deuterium substitution can affect the pharmacokinetics and metabolic profile of the compound .

Chemical Reactions Analysis

Sofalcone-d4, like its non-deuterated counterpart, undergoes various chemical reactions. These include:

    Oxidation: Sofalcone can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert Sofalcone into reduced forms.

    Substitution: Sofalcone can undergo substitution reactions, particularly involving its phenolic and carbonyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sofalcone-d4 is primarily used in scientific research for its pharmacokinetic and metabolic profiling capabilities. Its applications include:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in biological studies to understand the metabolic fate of Sofalcone in living organisms.

    Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Sofalcone.

    Industry: Applied in the pharmaceutical industry for drug development and quality control

Mechanism of Action

Sofalcone-d4 exerts its effects through mechanisms similar to Sofalcone. It has been reported to have an anti-bacterial effect on Helicobacter pylori and inhibitory effects against the pathogenic factors of Helicobacter pylori. Additionally, this compound induces the expression of heme oxygenase-1, which provides mucosal protection by inhibiting the degradation of prostaglandins . The molecular targets and pathways involved include the high mobility group box 1 protein and the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway .

Comparison with Similar Compounds

Sofalcone-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:

This compound’s uniqueness lies in its enhanced stability and altered pharmacokinetic profile due to deuterium substitution, making it a valuable tool in scientific research .

Properties

Molecular Formula

C27H30O6

Molecular Weight

454.5 g/mol

IUPAC Name

2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[2,3,5,6-tetradeuterio-4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid

InChI

InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+/i5D,6D,8D,9D

InChI Key

GFWRVVCDTLRWPK-RLUGQMJKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)[2H])[2H])OCC=C(C)C)[2H]

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C

Origin of Product

United States

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